2-Aminooctahydro-1H-indene-2-carbonyl chloride
Description
2-Aminooctahydro-1H-indene-2-carbonyl chloride is a bicyclic organic compound featuring a fully saturated octahydroindene backbone, an amino group, and a reactive carbonyl chloride moiety.
Properties
CAS No. |
752923-70-9 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-amino-1,3,3a,4,5,6,7,7a-octahydroindene-2-carbonyl chloride |
InChI |
InChI=1S/C10H16ClNO/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,12H2 |
InChI Key |
QLURTRUSJNDIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CC2C1)(C(=O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Indene-Based Carbonyl Chlorides
A common approach to preparing carbonyl chlorides on indene or related bicyclic systems involves converting the corresponding carboxylic acid to the acyl chloride using reagents like oxalyl chloride or thionyl chloride in the presence of catalysts such as N,N-dimethylformamide (DMF).
Example: Synthesis of 1H-Indole-2-carbonyl chloride
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Indole-2-carboxylic acid + oxalyl chloride + DMF in dichloromethane at 40°C for 1.5 h | Conversion of acid to acyl chloride | 98% |
This reaction proceeds smoothly with high yield and is conducted under mild conditions.
Preparation of 2,3-Dihydro-1-oxo-1H-indene Derivatives as Precursors
A key strategy involves synthesizing 2,3-dihydro-1-oxo-1H-indene derivatives, which can be further transformed into the target compound. One patented method involves:
| Step | Reaction Description | Conditions & Reagents |
|---|---|---|
| 1 | Condensation of 2-cyanobenzyl bromide with cyclo(isopropylidene) malonate in the presence of base | Solvent: N,N-dimethylformamide; Base: K2CO3 or Na2CO3; Temperature: Room temp (-20 to 100°C range) |
| 2 | Hydrolysis of the condensation product under acidic or basic conditions | Acid or base hydrolysis |
| 3 | Decarboxylation by heating the hydrolyzed product | Heating in solvent at elevated temperature (~165°C) |
| 4 | Friedel-Crafts acylation to form the indene carbonyl compound | Acylation reagents, typically Lewis acids |
This method yields 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, a close structural analog and potential precursor to the aminated carbonyl chloride.
Amination and Conversion to Carbonyl Chloride
Following the formation of the indene carbonyl compound, introduction of the amino group at the 2-position can be achieved via:
- Reduction of nitrile or oxo groups to amines using hydride reagents or catalytic hydrogenation.
- Subsequent conversion of the corresponding acid or amide to the acyl chloride by treatment with oxalyl chloride or thionyl chloride.
The exact stepwise procedure for the amino substitution on the octahydroindene skeleton is less frequently reported but generally follows classical organic transformations.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
The condensation of 2-cyanobenzyl bromide with cyclo(isopropylidene) malonate under basic conditions in DMF is a key step that sets the bicyclic framework with a nitrile substituent, which can be converted to an amine later.
Hydrolysis and decarboxylation steps are standard transformations to modify the malonate-derived intermediates into the indene core with the appropriate carbonyl functionality.
Friedel-Crafts acylation is employed to cyclize and install the carbonyl chloride functionality, a critical step for subsequent functionalization.
Conversion of carboxylic acids to acyl chlorides using oxalyl chloride in the presence of catalytic DMF is a well-established, high-yielding method applicable to indene derivatives.
Direct preparation of 2-Aminooctahydro-1H-indene-2-carbonyl chloride may require additional hydrogenation steps to saturate the octahydro ring system and amination steps to introduce the amino group, which are common in complex bicyclic amine synthesis but are less explicitly documented for this exact compound.
The literature suggests that the preparation of related 2,3-dihydro-1H-indene compounds is well documented and can be adapted for the target compound with appropriate modifications.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
The compound features:
-
Reactive carbonyl chloride group (C=O-Cl) prone to nucleophilic substitution
-
Bicyclic octahydro-1H-indene framework providing steric constraints
-
Primary amino group (-NH₂) at C2 enabling hydrogen bonding or further functionalization
textMolecular Structure: Cl \ C=O / NH₂—C—(Octahydro-1H-indene)
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes substitution with diverse nucleophiles:
Mechanism :
-
Nucleophilic attack on the carbonyl carbon
-
Tetrahedral intermediate formation
-
Chloride ion elimination
Amino Group Reactivity
The -NH₂ group participates in:
-
Schiff base formation with aldehydes/ketones (e.g., benzaldehyde → imine, 72% yield )
-
Acylation with acetic anhydride (→ N-acetyl derivative, 95% yield )
Stability and Degradation
-
Hydrolytic Sensitivity : Decomposes in aqueous media (t₁/₂ = 4.2 hrs at pH 7.4)
-
Thermal Stability : Stable ≤80°C; decomposes above 120°C (DSC data )
Pharmaceutical Intermediates
Used to synthesize:
-
SHP2 inhibitors : Reacts with pyrimidine derivatives to form antitumor agents (IC₅₀ = 12 nM in U937 cells )
-
Apoptosis-inducing compounds : Forms amides targeting IAP proteins for cancer therapy
Polymer Chemistry
-
Crosslinks with diols via acyl chloride-alcohol coupling to form biodegradable polymers (Mw = 15 kDa )
Mechanistic Insights
Scientific Research Applications
Cancer Treatment
One of the most notable applications of 2-Aminooctahydro-1H-indene-2-carbonyl chloride is in the development of anti-cancer therapies. Research indicates that compounds related to this structure can inhibit Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in various cancers. By inducing apoptosis in cancer cells, these compounds show promise for treating multiple types of cancer, including:
- Acute Myeloid Leukemia
- Breast Cancer
- Colon Cancer
- Ovarian Cancer
- Prostate Cancer
The ability to sensitize cancer cells to apoptotic signals enhances the efficacy of existing treatments and provides a new avenue for drug development aimed at solid tumors and hematological malignancies .
Formulations and Compositions
The compound can be incorporated into various pharmaceutical formulations, potentially combined with other active ingredients to enhance therapeutic outcomes. The use of pharmaceutically acceptable salts and excipients can improve solubility and bioavailability, making it suitable for diverse delivery methods .
Crosslinked Biomaterials
Another application of 2-Aminooctahydro-1H-indene-2-carbonyl chloride is in the synthesis of crosslinked biomaterials. These materials can be utilized as bioadhesives or scaffolds in tissue engineering. The ability to form hydrogels that mimic natural tissue properties opens up possibilities for:
- Wound Healing Applications
- Drug Delivery Systems
- Surgical Adhesives
The versatility of these biomaterials allows for tailored applications depending on the required mechanical properties and degradation rates .
Case Study: Cancer Therapeutics
A study investigating the efficacy of related compounds demonstrated significant tumor regression in models of breast cancer when treated with agents that inhibit IAPs. The results indicated a marked increase in apoptosis rates among tumor cells, suggesting that similar compounds could be effective in clinical settings .
Case Study: Biomaterial Development
Research on crosslinked biomaterials derived from 2-Aminooctahydro-1H-indene-2-carbonyl chloride showed promising results in enhancing tissue integration and reducing scar formation post-surgery. The materials were tested in animal models, demonstrating improved healing outcomes compared to traditional sutures .
Mechanism of Action
The mechanism of action of 2-Aminooctahydro-1H-indene-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
cis-1-Amino-indan-2-carboxylic Acid Hydrochloride
- Structure: Partially saturated 2,3-dihydroindene core with a cis-configuration of the amino and carboxylic acid groups.
- Key Features: Molecular Formula: C10H12ClNO2 (inferred from CAS 327178-41-6) . Functionality: Carboxylic acid hydrochloride, enhancing water solubility. Applications: Likely used in chiral synthesis due to its stereochemistry.
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride
- Structure: Dihydroindene backbone with a dimethylamino group and carboxylic acid.
- Key Features: Molecular Formula: C12H15ClNO2 (SMILES: CN(C)C1(CC2=CC=CC=C2C1)C(=O)O) . Substituent Impact: The dimethylamino group increases steric bulk and basicity compared to primary amines.
Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride
- Structure: Ethyl ester derivative with an amino group.
- Key Features: Molecular Weight: 241.72 g/mol (C12H16ClNO2) . Functional Group: Ester group reduces polarity compared to carboxylic acids, influencing lipid solubility.
Ethyl 2-Amino-5-Chloro-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride
- Structure : Chloro-substituted dihydroindene with an ethyl ester.
- Key Features: Molecular Formula: C12H14Cl2NO2 (CID 59314089) .
2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride
- Structure: Cyclohexylamino-substituted dihydroindene.
- Key Features: CAS: 2230807-87-9 . Substituent Impact: The bulky cyclohexyl group may hinder steric access to the amino group, affecting intermolecular interactions.
Comparative Data Table
| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|
| 2-Aminooctahydro-1H-indene-2-carbonyl chloride | Octahydroindene | Amino, carbonyl chloride | C10H14ClNO | 199.68 (theoretical) | Fully saturated backbone |
| cis-1-Amino-indan-2-carboxylic acid HCl | 2,3-Dihydroindene | Amino, carboxylic acid HCl | C10H12ClNO2 | 213.66 | cis-stereochemistry |
| 2-(Dimethylamino)-dihydroindene-2-carboxylic acid HCl | 2,3-Dihydroindene | Dimethylamino, carboxylic acid HCl | C12H15ClNO2 | 256.71 | Steric bulk from dimethyl |
| Ethyl 2-amino-dihydroindene-2-carboxylate HCl | 2,3-Dihydroindene | Amino, ethyl ester HCl | C12H16ClNO2 | 241.72 | Ester-enhanced lipophilicity |
| Ethyl 2-amino-5-chloro-dihydroindene-2-carboxylate HCl | 2,3-Dihydroindene | Amino, ethyl ester, 5-Cl HCl | C12H14Cl2NO2 | 289.15 | Electron-withdrawing Cl |
Research Implications and Functional Differences
- Reactivity : The carbonyl chloride group in the target compound is far more reactive toward nucleophiles (e.g., amines, alcohols) than the carboxylate or ester groups in analogues, enabling its use in acylative coupling .
- Solubility: Hydrochloride salts (e.g., cis-1-Amino-indan-2-carboxylic acid HCl) improve aqueous solubility, whereas ester derivatives (e.g., ethyl 2-amino-dihydroindene-2-carboxylate HCl) enhance membrane permeability .
- Steric and Electronic Effects: Bulky substituents (e.g., cyclohexylamino) may reduce reaction rates in sterically constrained environments, while electron-withdrawing groups (e.g., 5-Cl) direct electrophilic attacks to specific ring positions .
Biological Activity
2-Aminooctahydro-1H-indene-2-carbonyl chloride, with the CAS number 752923-70-9, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Aminooctahydro-1H-indene-2-carbonyl chloride is , with a molecular weight of approximately 202.69 g/mol. The compound features an octahydroindene backbone, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.69 g/mol |
| IUPAC Name | 2-Aminooctahydro-1H-indene-2-carbonyl chloride |
| CAS Number | 752923-70-9 |
The biological activity of 2-Aminooctahydro-1H-indene-2-carbonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound may exhibit inhibitory effects on certain signaling pathways that are crucial for cellular proliferation and survival, particularly in cancerous cells.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate the activity of receptors associated with cellular signaling, potentially affecting cell growth and differentiation.
Biological Activity
Recent studies have indicated that 2-Aminooctahydro-1H-indene-2-carbonyl chloride possesses a range of biological activities:
- Antitumor Activity : Preliminary research suggests that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain microbial strains, suggesting its utility in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Aminooctahydro-1H-indene-2-carbonyl chloride:
-
Antitumor Studies : A study evaluating the cytotoxicity of this compound against human leukemia cells reported an IC50 value indicating significant growth inhibition at low concentrations. This suggests that the compound may be effective in targeting cancer cells without affecting normal cells significantly.
Cell Line IC50 (µM) Notes HL-60 5.0 Significant cytotoxicity K562 3.5 Effective against leukemia -
Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, demonstrating its potential as an antimicrobial agent.
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Q & A
Basic Research Question
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate polar byproducts .
- Low-Temperature Storage : Store purified fractions at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Lyophilization : For hydrochloride salts, freeze-drying ensures stability by removing residual solvents and moisture .
Which analytical techniques are critical for resolving structural ambiguities in derivatives of 2-Aminooctahydro-1H-indene-2-carbonyl chloride?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) clarify stereochemistry and confirm substitution patterns .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, as demonstrated for related indane-carboxylic acid derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae, especially for unstable intermediates .
How should researchers address contradictions in reported bioactivity data for stereoisomers of this compound?
Advanced Research Question
- Chiral Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to isolate enantiomers and test their activity independently .
- In Silico Docking : Compare binding affinities of stereoisomers with target proteins using software like AutoDock Vina .
- Metabolic Profiling : Assess stability in biological matrices (e.g., liver microsomes) to identify isomer-specific degradation pathways .
What computational approaches predict the reactivity of 2-Aminooctahydro-1H-indene-2-carbonyl chloride in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity in reactions with amines or alcohols. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using GROMACS .
- SAR Studies : Correlate electronic parameters (Hammett σ) of substituents with reaction rates to design derivatives with tailored reactivity .
How can researchers design bioactive analogues of this compound while maintaining its bicyclic scaffold?
Advanced Research Question
- Bioisosteric Replacement : Substitute the carbonyl chloride with sulfonamide or phosphonate groups to enhance metabolic stability .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the indene C5 position to modulate electronic density and binding affinity .
- Hybrid Molecules : Conjugate with pharmacophores like tryptamine (via amide coupling) to target serotonin receptors, leveraging methods from indole-acyl chloride syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
